N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core structure and have been studied for their antibacterial properties.
2-aminobenzothiazoles: These derivatives are known for their diverse biological activities, including antifungal, antiprotozoal, and anticancer properties.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYMYHSKONJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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